1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one
Description
1-hydroxy-4-azatricyclo[4311,3,8]undecan-5-one is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C10H15NO, and it has a molecular weight of 165.23 g/mol .
Properties
CAS No. |
2728435-06-9 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one typically involves the Beckmann rearrangement of adamantanone oxime . This reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction proceeds through the formation of an intermediate, which then rearranges to form the desired tricyclic structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In neurological applications, it may modulate neurotransmitter levels or interact with receptor proteins to exert its effects.
Comparison with Similar Compounds
1-hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one can be compared with other similar compounds, such as:
4-azatricyclo[4.3.1.1,3,8]undecan-5-one: This compound shares a similar tricyclic structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
1,4,8,11-tetraazacyclotetradecane: This compound has a different ring structure and multiple nitrogen atoms, leading to distinct chemical properties and applications.
1,4,7-triazacyclononane: Another cyclic compound with nitrogen atoms, used in coordination chemistry and catalysis.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both hydroxyl and nitrogen functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
